N,N'-(2-chlorobenzene-1,4-diyl)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
Molecular Formula |
C14H13ClN8O2S4 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-chlorophenyl]acetamide |
InChI |
InChI=1S/C14H13ClN8O2S4/c15-7-3-6(18-9(24)4-26-13-22-20-11(16)28-13)1-2-8(7)19-10(25)5-27-14-23-21-12(17)29-14/h1-3H,4-5H2,(H2,16,20)(H2,17,21)(H,18,24)(H,19,25) |
InChI Key |
QTLQZVVWOVTEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide typically involves multiple steps:
Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized from hydrazinecarbothioamide and carbon disulfide under basic conditions.
Acylation: The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is acylated using 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Coupling Reaction: The acetamide derivative is then coupled with 4-amino-2-chlorobenzoic acid under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: Used in enzyme inhibition studies, particularly urease inhibition.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes. For example, its urease inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-amino-5-(methylthio)-1,3,4-thiadiazole
- 2-({5-[(2,5-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Uniqueness
Compared to similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide has a unique structure that allows for multiple points of interaction with biological targets. This makes it a versatile compound for various applications in medicinal and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
